molecular formula C8H6BrClF2 B2864173 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene CAS No. 1254034-22-4

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene

Cat. No.: B2864173
CAS No.: 1254034-22-4
M. Wt: 255.49
InChI Key: LJDKTHQTOIIHPV-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution with bromine and chlorine in the presence of catalysts such as iron or aluminum chloride. The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivativesThe reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and difluoromethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-chloro-2,3-difluorobenzene
  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

5-Bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to other halogenated benzenes. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-1-chloro-2-(difluoromethyl)-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDKTHQTOIIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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